molecular formula C12H16ClNO4 B12357852 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,monohydrochloride

Cat. No.: B12357852
M. Wt: 273.71 g/mol
InChI Key: FZYKPBZRAQZNSO-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride is a chemical compound known for its unique structure and properties It features a methoxybenzo[d][1,3]dioxole moiety, which is a common structural motif in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Methoxybenzo[d][1,3]dioxole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxole ring.

    Introduction of the Propan-1-one Moiety: This can be achieved through Friedel-Crafts acylation using suitable acylating agents.

    Methylamino Substitution:

    Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: In

Properties

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C12H15NO4.ClH/c1-7(13-2)12(14)8-4-10-11(17-6-16-10)5-9(8)15-3;/h4-5,7,13H,6H2,1-3H3;1H

InChI Key

FZYKPBZRAQZNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1OC)OCO2)NC.Cl

Origin of Product

United States

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